

FNDR-20123: A Technical Guide to its Anti-Malarial Targets in Plasmodium falciparum

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This document provides an in-depth technical overview of the molecular targets of FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, in the malaria parasite *Plasmodium falciparum*. The information presented herein is intended to support further research and development efforts in the field of anti-malarial therapeutics.

Core Mechanism of Action

FNDR-20123 exerts its anti-malarial activity by targeting and inhibiting histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in *P. falciparum*.^[1]^[2] By inhibiting HDACs, FNDR-20123 disrupts the normal acetylation-deacetylation balance of histone proteins, leading to hyperacetylation. This, in turn, alters chromatin structure and gene transcription, ultimately resulting in parasite death.^[3] The primary target within the parasite is believed to be PfHDAC1.^[3]

Quantitative Efficacy and Selectivity

FNDR-20123 demonstrates potent activity against multiple stages of the *P. falciparum* lifecycle and exhibits a favorable selectivity profile against human HDACs. A summary of its in vitro inhibitory concentrations (IC50) is provided below.

Target	IC50 (nM)	Reference
Plasmodium falciparum HDAC	31	[1] [4]
Human HDAC (pan)	3	[1] [4]
P. falciparum Asexual Blood Stage	41 - 42	[1] [4]
P. falciparum Male Gametocytes	190	[3] [4]
P. falciparum Female Gametocytes	> 5000	[2] [4]
Human HDAC1	25	[1] [5]
Human HDAC2	29	[1] [5]
Human HDAC3	2	[1] [5]
Human HDAC6	11	[1] [5]
Human HDAC8	282	[1] [5]

In Vitro and In Vivo Activity

FNDR-20123 has demonstrated significant anti-malarial activity in both in vitro and in vivo models.

Assay/Model	Key Findings	Reference
In Vitro Killing Profile	Exhibited a better killing profile than atovaquone and was comparable to pyrimethamine.	[2] [4]
Multi-Drug Resistant (MDR) Strains	Similar IC50 values against sensitive and MDR strains, suggesting a low risk of cross-resistance. [2] [4]	
In Vivo Efficacy (Mouse Model)	Significantly reduced parasitemia when dosed orally and subcutaneously.	[2] [4]

Safety and Pharmacokinetic Profile

Preclinical studies indicate a promising safety and pharmacokinetic profile for FNDR-20123.

Parameter	Result	Reference
Microsomal Stability (human/mouse/rat)	> 75% remaining after 2 hours	[2] [4]
Plasma Protein Binding (human)	57%	[2] [4]
hERG Liability	> 100 μ M	[2] [4]
Cytochrome P450 (CYP) Inhibition	IC50 > 25 μ M for tested isoforms	[2] [4]
Cytotoxicity (HepG2 and THP-1 cell lines)	Negligible	[2] [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of FNDR-20123 against the asexual blood stage of *P. falciparum* (3D7 strain) was determined as follows:

- *P. falciparum* 3D7 strain was cultured and maintained at 5% hematocrit and 1% parasitemia. [3]
- The parasite culture was treated with serially diluted concentrations of FNDR-20123.
- Parasite proliferation was assessed by measuring the amount of double-stranded DNA using the SYBR Green I assay.[6]
- Relative parasite proliferation was calculated by normalizing the fluorescence of compound-treated wells against a control (e.g., chloroquine-treated) and subtracting the background.[6]
- The IC50 value was determined from the dose-response curve.

Gametocyte-Functional Viability Assay

The activity of FNDR-20123 against the sexual stage of the parasite was investigated using a gametocyte-functional viability assay.[4] This assay assesses the viability and functionality of male and female gametocytes after drug treatment. The IC50 values were determined for both male and female gametocytes.[4]

In Vitro Killing Profile Assay

The killing kinetics of FNDR-20123 were compared to standard anti-malarial drugs using the following protocol:[3][4]

- *P. falciparum* 3D7 strain was treated with FNDR-20123 and standard drugs (atovaquone, artemisinin, chloroquine, pyrimethamine) at a concentration of 10 times their respective IC50 values.[3][4]
- Parasites were treated for 10 hours, and the drug-containing medium was renewed daily.[3][4]
- Samples of the treated culture were taken every 24 hours for up to 120 hours.[3][4]

- The number of viable parasites at each time point was quantified using a limiting dilution technique.[\[3\]](#)[\[4\]](#)

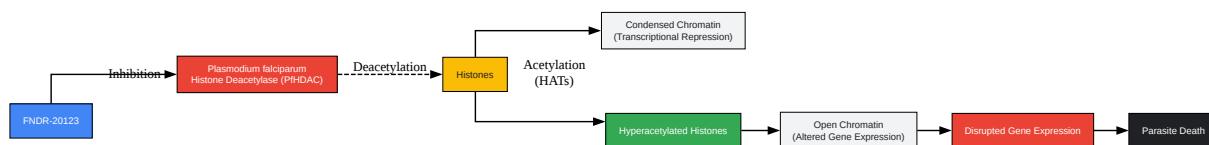
In Vivo Efficacy in a Mouse Model

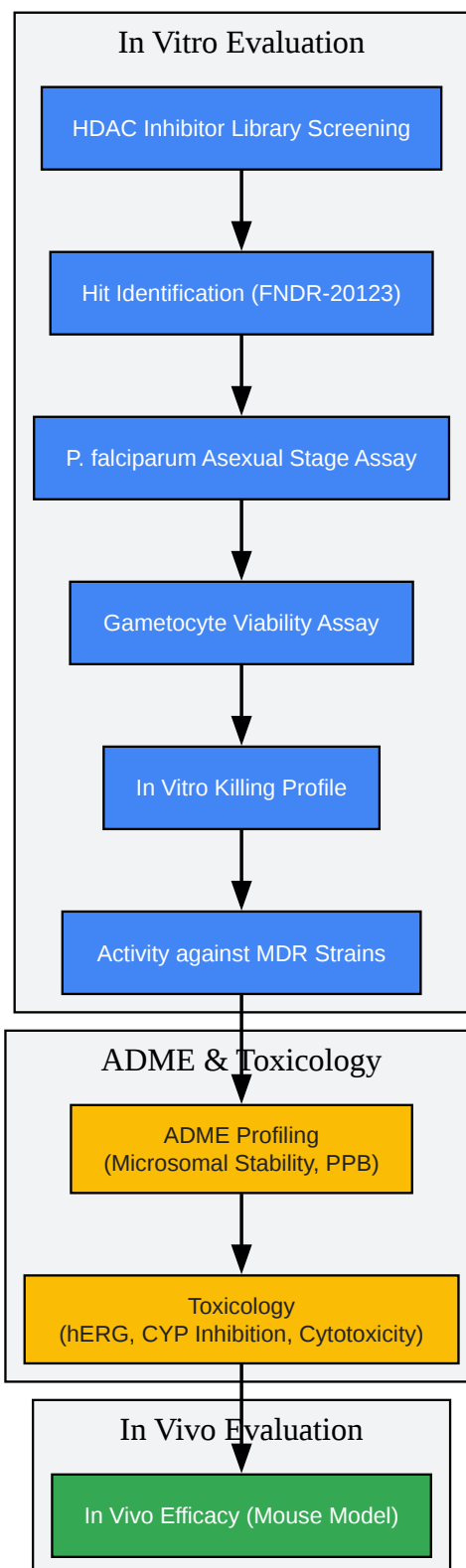
The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model of human *P. falciparum* malaria:[\[4\]](#)

- NODscidIL2Rnull mice were infected with *P. falciparum*.[\[4\]](#)
- Three days post-infection, mice were treated with an oral dose of FNDR-20123 for four consecutive days.[\[4\]](#)
- Parasitemia was monitored and compared to an infected, untreated control group to determine the reduction in parasite load.[\[4\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of FNDR-20123 and the general workflow for its preclinical evaluation.





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Phone: (601) 213-4426

Email: info@benchchem.com